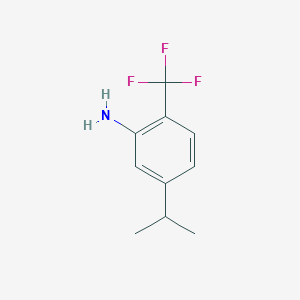

5-Isopropyl-2-(trifluoromethyl)aniline

Übersicht

Beschreibung

5-Isopropyl-2-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-(trifluoromethyl)aniline typically involves the nitration of isopropylbenzene followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:

Nitration: Isopropylbenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to form 5-nitroisopropylbenzene.

Reduction: The nitro group is then reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Trifluoromethylation: The final step involves introducing the trifluoromethyl group using reagents like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isopropyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Isopropyl-2-(trifluoromethyl)aniline possesses a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the isopropyl group contributes to its steric properties, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

1. Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders and bacterial infections. For instance, compounds derived from this aniline have been evaluated for their antimicrobial properties against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM .

2. Agrochemicals

In the agricultural sector, this compound plays a crucial role in formulating effective herbicides and pesticides. Its unique chemical structure enhances the efficacy of these agrochemicals, contributing to improved crop yields and pest resistance . The trifluoromethyl group is particularly noted for increasing the stability and bioavailability of agrochemical formulations.

3. Material Science

This compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. This application is vital in developing advanced materials used in various industrial contexts, where durability and performance are critical .

4. Analytical Chemistry

This compound serves as a reagent in analytical methods, facilitating the detection and quantification of other substances. Its role in quality control across industries underscores its importance in ensuring product safety and compliance with regulatory standards .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals, where it can inhibit or activate specific enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

- 2-(Trifluoromethyl)aniline

- 4-Isopropyl-2-(trifluoromethyl)aniline

- 5-Methyl-2-(trifluoromethyl)aniline

Comparison: 5-Isopropyl-2-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .

Biologische Aktivität

5-Isopropyl-2-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine with the following chemical structure:

- Chemical Formula : C11H14F3N

- Molecular Weight : 229.23 g/mol

The presence of the trifluoromethyl group (-CF₃) is significant as it can enhance the compound's lipophilicity and biological activity, impacting its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 0.070 to 8.95 μM, indicating strong antibacterial potential.

- Mycobacterium tuberculosis : MIC values of approximately 18.7 μM demonstrate its potential as an anti-tubercular agent .

The mechanism underlying this activity may involve interference with bacterial metabolic pathways, potentially inhibiting key enzymes essential for growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

- Cell Viability Studies : In human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), IC₅₀ values ranged from approximately 3 to 6 μM, suggesting significant antiproliferative effects .

- Mechanism of Action : The compound may induce apoptosis and inhibit DNA replication in cancer cells, thereby reducing cell viability and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes in both microbial and cancer cells.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways critical for cell survival and proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications in medicine:

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives containing the trifluoromethyl group exhibited a broad spectrum of antimicrobial activity comparable to established antibiotics .

- Anticancer Evaluation : Research published in the Royal Society of Chemistry indicated that derivatives of similar structures showed enhanced anticancer activity through mechanisms involving tubulin polymerization inhibition .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-propan-2-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKPKSNAOBZKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-78-2 | |

| Record name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.